3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
3-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-1-(3-fluorophenyl)-2,5-pyrrolidinedione is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 3-fluorophenyl group, making it a unique molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chloro and methyl groups, and the attachment of the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of automated systems and advanced analytical techniques would ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-1-(3-fluorophenyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-1-(3-fluorophenyl)-2,5-pyrrolidinedione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE include other piperazine derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the unique arrangement of atoms within the molecule. This uniqueness may confer specific properties and activities that are not observed in other similar compounds.
Conclusion
3-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-1-(3-fluorophenyl)-2,5-pyrrolidinedione is a compound with diverse applications in scientific research. Its unique structure and reactivity make it a valuable molecule for further study and potential development in various fields.
Properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O2/c1-14-5-6-15(22)11-18(14)24-7-9-25(10-8-24)19-13-20(27)26(21(19)28)17-4-2-3-16(23)12-17/h2-6,11-12,19H,7-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLCVIRORHGSDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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